1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Description

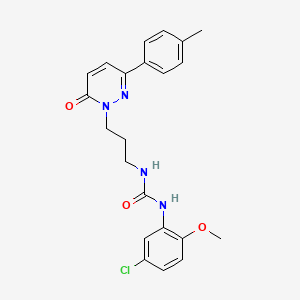

This compound features a urea backbone bridging two pharmacophores: a 5-chloro-2-methoxyphenyl group and a 3-(p-tolyl)-6-oxopyridazinone moiety connected via a 3-carbon propyl linker. The structural design integrates:

- Hydrogen-bonding capacity from the urea and pyridazinone carbonyl groups.

- Hydrophobic interactions via the chloro, methoxy, and p-tolyl substituents.

Synthesis likely involves nucleophilic substitution on 5-chloro-6-phenylpyridazin-3(2H)-one (as in ) followed by urea formation through isocyanate coupling .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3/c1-15-4-6-16(7-5-15)18-9-11-21(28)27(26-18)13-3-12-24-22(29)25-19-14-17(23)8-10-20(19)30-2/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZSFIVMWJLAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chloro-substituted methoxyphenyl group, a pyridazinone moiety, and a urea linkage which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | References |

|---|---|---|---|

| Compound A | A549 (Lung) | 26 | |

| Compound B | MCF-7 (Breast) | 0.46 | |

| Compound C | HCT116 (Colon) | 0.39 |

While specific data for the compound is limited, its structural analogs have shown promising results in inhibiting cancer cell proliferation.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives which have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway:

The structural features of This compound suggest it may exhibit similar anti-inflammatory effects.

Antimicrobial Activity

Research into related compounds has also indicated antimicrobial properties. For example, derivatives of the pyrazole class have been evaluated for their antibacterial efficacy against various pathogens:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 μg/mL |

| Compound E | S. aureus | 16 μg/mL |

While specific data for the target compound remains to be fully elucidated, its structural analogs suggest a potential for antimicrobial activity as well.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting their cell cycle.

- Interaction with Cellular Signaling Pathways : Potential modulation of signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

A study conducted by Wei et al. reported that structurally related pyrazole derivatives exhibited significant anticancer activity, with one compound demonstrating an IC50 value of 26 µM against A549 lung cancer cells . This suggests that This compound might possess similar or enhanced efficacy due to its unique structural features.

Another investigation into the anti-inflammatory properties of related compounds found that they effectively inhibited COX enzymes, leading to reduced inflammation markers in vivo . This reinforces the hypothesis that our target compound could be beneficial in treating inflammatory conditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea show significant antimicrobial activity. A study highlighted the synthesis of molecular hybrids bearing imidazole moieties which demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria . The presence of the chloro and methoxy groups in the compound may enhance its interaction with bacterial cell walls, leading to increased efficacy.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Various derivatives of urea and pyridazine have been studied for their ability to inhibit cancer cell proliferation. For instance, pyrazole-containing compounds have shown promising results in inhibiting tumor growth across different cancer cell lines . The specific interactions of This compound with cellular targets remain an area of ongoing research.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial properties of various urea derivatives, including those with similar structures to This compound . The results indicated that modifications in substituents significantly impacted their effectiveness against strains like Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives were synthesized and screened for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity.

Comparison with Similar Compounds

Structural Analogues with Urea Linkers

(a) Thiadiazole-Thioether-Triazole-Urea Derivatives ()

Compounds 8d–8g share a urea core but replace the pyridazinone with a thiadiazole-thioether-triazole-fluorophenyl chain. Key differences:

- Bioisosteric substitution: Pyridazinone (target) vs. thiadiazole-triazole (8d–8g). Pyridazinone’s planar structure may enhance π-π stacking, while thiadiazole-triazole offers greater polarity .

(b) Phenothiazine-Based Ureas ()

Compounds 3(a–m) and 4(a–m) feature a phenothiazine-propylurea scaffold. Contrasts include:

- Electron-rich core: Phenothiazine’s sulfur and nitrogen atoms enable redox activity, absent in the target’s pyridazinone.

- Steric effects: The phenothiazine’s tricyclic structure may hinder binding to flat active sites compared to the pyridazinone’s monocyclic system .

(c) Imidazole-Purine Ureas ()

Compound S24 incorporates a purine-imidazole-urea framework. Differences:

- Kinase-targeting motifs: Purine in S24 is a known kinase binder, whereas pyridazinone may target oxidoreductases or phosphodiesterases.

- Solubility : S24’s cyclohexylmethoxy group enhances hydrophobicity, while the target’s methoxy group balances lipophilicity and polarity .

Pyridazinone Derivatives

(a) 5-Chloro-6-Phenylpyridazin-3(2H)-ones ()

Compounds 3a–3h vary at position 2 (e.g., alkyl, aryl groups). The target’s 3-(p-tolyl) substitution likely enhances steric bulk and electron-donating effects compared to simpler alkyl chains (e.g., 3a’s methyl group), improving receptor affinity .

(b) Pyridazine-Carboxylic Acid Derivatives ()

Compounds like 1-(5-chloro-pyridin-2-yl)-3-(3-trifluoromethyl-phenyl)-urea lack the pyridazinone ring but share urea and chloroaryl motifs. The target’s pyridazinone carbonyl may confer stronger hydrogen-bonding vs. trifluoromethyl’s electronegativity .

Pharmacological Implications

- Target selectivity: The pyridazinone-urea scaffold may favor enzymes like phosphodiesterases or tyrosine kinases, whereas thiadiazole-triazole ureas () could target cytochrome P450 isoforms.

- Metabolic stability : The p-tolyl group in the target may reduce oxidative metabolism compared to fluorophenyl substituents in 8g .

Q & A

Q. How can stability studies under varied environmental conditions (e.g., light, humidity) be designed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.